molecular formula C7H12N2O B1289932 (1-Isopropyl-1H-pyrazol-4-yl)methanol CAS No. 1007542-22-4

(1-Isopropyl-1H-pyrazol-4-yl)methanol

Cat. No. B1289932
CAS RN: 1007542-22-4
M. Wt: 140.18 g/mol
InChI Key: CZKNSLLDUNVBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Isopropyl-1H-pyrazol-4-yl)methanol” is a chemical compound with the empirical formula C7H12N2O . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “(1-Isopropyl-1H-pyrazol-4-yl)methanol” consists of a pyrazole ring with an isopropyl group and a methanol group attached . The exact structure can be represented by the SMILES string OCC1=CN(C(C)C)N=C1 .


Chemical Reactions Analysis

While specific chemical reactions involving “(1-Isopropyl-1H-pyrazol-4-yl)methanol” are not detailed in the available literature, pyrazole derivatives are known to be involved in a variety of chemical reactions .

Scientific Research Applications

Pharmaceutical Chemistry

(1-Isopropyl-1H-pyrazol-4-yl)methanol: is a heterocyclic building block that plays a significant role in pharmaceutical chemistry. It’s used in the synthesis of various bioactive molecules that exhibit a wide range of chemical and biological properties. For instance, derivatives of this compound have been explored for their potential as carbonic anhydrase inhibitors, which are crucial in the treatment of conditions like glaucoma, epilepsy, and altitude sickness .

Drug Design and Development

In drug design, this compound’s derivatives are valuable for molecular docking and dynamics simulations. They are used to predict the interaction with biological targets and assess drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This helps in the early stages of drug development to optimize compounds for better therapeutic efficacy .

Antimicrobial Agents

Research has shown that certain imidazole derivatives, which can be synthesized using (1-Isopropyl-1H-pyrazol-4-yl)methanol as a precursor, exhibit good antimicrobial potential. These compounds are tested against a variety of pathogens to develop new antibiotics and antifungal agents .

Cancer Research

This compound is also used in the synthesis of molecules that are evaluated for their anticancer properties. Studies involve assessing the cell viability of cancer cell lines after treatment with synthesized derivatives, which is crucial for discovering new oncology drugs .

Agrochemical Applications

The pyrazole moiety is significant in agrochemistry, particularly in crop protection. Derivatives of (1-Isopropyl-1H-pyrazol-4-yl)methanol are used to create compounds with herbicidal properties, contributing to the development of new pesticides and insecticides .

Safety And Hazards

“(1-Isopropyl-1H-pyrazol-4-yl)methanol” is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

(1-propan-2-ylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6(2)9-4-7(5-10)3-8-9/h3-4,6,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKNSLLDUNVBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629680
Record name [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Isopropyl-1H-pyrazol-4-yl)methanol

CAS RN

1007542-22-4
Record name [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Isopropyl-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(1-Isopropyl-1H-pyrazol-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-Isopropyl-1H-pyrazol-4-yl)methanol
Reactant of Route 4
(1-Isopropyl-1H-pyrazol-4-yl)methanol
Reactant of Route 5
(1-Isopropyl-1H-pyrazol-4-yl)methanol
Reactant of Route 6
(1-Isopropyl-1H-pyrazol-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.